molecular formula C4H10O3 B051040 1,3-Propanediol, 2-methoxy- CAS No. 761-06-8

1,3-Propanediol, 2-methoxy-

Cat. No. B051040
CAS RN: 761-06-8
M. Wt: 106.12 g/mol
InChI Key: RKOGJKGQMPZCGG-UHFFFAOYSA-N
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Description

“1,3-Propanediol, 2-methoxy-” is a chemical compound with the formula C4H10O3 and a molecular weight of 106.1204 . It is also known as 2-methoxypropane-1,3-diol .


Synthesis Analysis

The synthesis of 1,3-Propanediol can be achieved through the hydrogenation of diethyl malonate on Cu/SiO2 nanoparticles . Another method involves the Williamson ether synthesis, where 2-Methoxyphenol (also known as guaiacol) is reacted with sodium hydroxide (NaOH) to generate the phenoxide anion. This nucleophilic anion reacts with the primary alkyl chloride carbon of 3-chloro-1,2-propanediol to give the target product .


Molecular Structure Analysis

The molecular structure of “1,3-Propanediol, 2-methoxy-” can be represented by the InChI string: InChI=1S/C4H10O3/c1-7-4(2-5)3-6/h4-6H,2-3H2,1H3 .

Scientific Research Applications

  • Modification of Kaolinite : Propanediols like 1,3-propanediol react with methoxy-modified kaolinite, resulting in hydroxypropoxy-modified kaolinites. This has potential applications in specific adsorption and regioselective reactions in the interlayer spaces of kaolinite (Itagaki & Kuroda, 2003).

  • Oligodeoxyribonucleotide Synthesis : 1,3-Propanediol can be used in the synthesis of oligodeoxyribonucleotides, which have applications in biotechnology and medicine (Seela & Kaiser, 1987).

  • Coordination Chemistry : Derivatives of 1,3-propanediol, such as 3-mercapto-1,2-propanediol and its methoxy derivatives, act as bidentate ligands in the synthesis of dimeric complexes with metals like cobalt, copper, and silver. This has implications in coordination chemistry and catalysis (Shakir, Kumar, & Varkey, 1992).

  • Biological Production and Downstream Processing : 1,3-Propanediol has applications in biological production processes, especially in the context of biologically produced diols like 1,3-propanediol and 2,3-butanediol, with a focus on improving yield, purity, and reducing energy consumption in the separation process (Xiu & Zeng, 2008).

  • Biotechnological Production : Genetically engineered strains for the efficient biosynthesis of 1,3-Propanediol from glycerol showcase its importance in the production of monomers for cosmetics, foods, lubricants, and medicines (Yang et al., 2018).

  • Selective Hydrogenolysis : 1,3-Propanediol is a target molecule in the selective hydrogenolysis of glycerol, an important process in chemical synthesis (García-Fernández et al., 2015).

  • Ultrasonic Characterization : The aqueous solutions of derivatives of 1,3-Propanediol have been studied using ultrasonic methods, which is important for understanding the molecular interactions in solutions (Nishikawa & Ueda, 1991).

Safety And Hazards

Safety data sheets suggest that in case of contact with skin or eyes, wash off immediately with plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration. If swallowed, do not induce vomiting. Instead, get medical attention if symptoms occur .

Future Directions

The production of 1,3-Propanediol from renewable feedstocks by green processes is attracting wide attention. Although biological production of 1,3-Propanediol has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

properties

IUPAC Name

2-methoxypropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-7-4(2-5)3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOGJKGQMPZCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457486
Record name 2-methylglycerin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanediol, 2-methoxy-

CAS RN

761-06-8
Record name Glycerin 2-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000761068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methylglycerin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypropane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERIN 2-METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GSZ82L6KV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Meischner, S Haberstroh, LE Daber… - Plant …, 2022 - Wiley Online Library
Many belowground processes, such as soil respiration and soil–atmosphere VOC (volatile organic compounds) exchange, are closely linked to soil microbiological processes. However…
Number of citations: 4 onlinelibrary.wiley.com

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